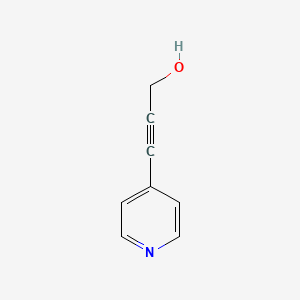

3-(4-Pyridyl)-2-propyn-1-ol

Description

3-(4-Pyridyl)-2-propyn-1-ol (CAS: 93524-95-9) is a pyridine derivative characterized by a propargyl alcohol moiety attached to the 4-position of a pyridine ring. Its molecular formula is C₈H₇NO, with a molecular weight of 133.15 g/mol . The compound is primarily used in research settings, particularly in medicinal chemistry and materials science, due to its reactive alkyne group and polar hydroxyl functionality. Key physicochemical properties include:

Properties

IUPAC Name |

3-pyridin-4-ylprop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFHTILWEGBMKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C#CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyridyl)-2-propyn-1-ol typically involves the reaction of 4-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the propargyl alcohol attacks the carbonyl group of the 4-pyridinecarboxaldehyde, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyridyl)-2-propyn-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

Oxidation: The major product is 3-(4-Pyridyl)-2-propyn-1-one.

Reduction: The major products are 3-(4-Pyridyl)-2-propen-1-ol or 3-(4-Pyridyl)-2-propyl-1-ol.

Substitution: The products depend on the substituents introduced to the pyridine ring.

Scientific Research Applications

3-(4-Pyridyl)-2-propyn-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including ligands for metal complexes.

Biology: It serves as a precursor for biologically active compounds and is used in the study of enzyme mechanisms.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Pyridyl)-2-propyn-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key analogues of 3-(4-Pyridyl)-2-propyn-1-ol, highlighting structural variations and their implications:

Physicochemical and Functional Differences

In contrast, 2-pyridyl substitution (CAS 29768-03-4) introduces steric hindrance near the propargyl group, possibly reducing reactivity .

Electron-Withdrawing vs. Electron-Donating Groups: Chlorine in 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol increases electron-withdrawing effects, which may stabilize intermediates in nucleophilic reactions . Amino and fluorine groups in 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol alter solubility and hydrogen-bonding capacity, making it suitable for CNS-targeting applications .

Backbone Modifications: Replacement of the propynol (alkyne) group with a propanol chain (single bond) reduces rigidity and conjugation, as seen in 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol .

Aromatic vs.

Critical Analysis of Research Findings

- Contradictions: While this compound derivatives exhibit antiviral activity , analogues with bulkier substituents (e.g., phenoxyphenyl) may face solubility challenges, limiting their therapeutic utility .

- Data Gaps : CAS numbers and detailed solubility profiles for some analogues (e.g., 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol) remain unreported, hindering direct comparisons .

Biological Activity

3-(4-Pyridyl)-2-propyn-1-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Chemical Formula: C₉H₉N

Molecular Weight: 145.17 g/mol

Functional Groups: Pyridine ring, propynol moiety

The compound features a pyridine ring which enhances its interaction with various biological targets, making it a subject of interest in drug discovery.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties: Studies suggest that this compound has potential as an antimicrobial agent, effective against various bacterial strains. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Activity: Preliminary investigations have shown that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction and modulation of cell cycle progression .

- Enzyme Inhibition: This compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role. For instance, it may act as an inhibitor of cytochrome P450 enzymes, influencing drug metabolism .

The biological effects of this compound are largely attributed to its interactions with various molecular targets:

- Receptor Binding: The compound may bind to specific receptors or proteins, altering their activity. This can result in downstream effects on signaling pathways relevant to disease states.

- Enzyme Interaction: By binding to the active sites of enzymes, it can inhibit their function or modify their activity, which is crucial in therapeutic contexts .

Case Studies

-

Antimicrobial Efficacy:

A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong potential as a broad-spectrum antimicrobial agent. -

Cancer Cell Line Studies:

In vitro studies using human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that the compound induces programmed cell death via mitochondrial pathways .

Comparative Analysis

To illustrate the unique properties of this compound compared to structurally similar compounds, the following table summarizes key features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Pyridine ring with propynol group | Antimicrobial and anticancer activities |

| 3-(4-Pyridyl)-2-propen-1-ol | Similar propenol structure | Exhibits distinct biological activity patterns |

| Gossypol | Natural polyphenol | Known for its anti-cancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.